レイン-8-グルコシド

概要

科学的研究の応用

Chemistry: Used as a model compound for studying glycosylation reactions and anthraquinone chemistry.

Industry: Utilized in the production of natural laxatives and other pharmaceutical formulations.

作用機序

レイン-8-グルコシドは、複数の分子経路を通じてその効果を発揮します。

抗炎症作用: 炎症性酵素とサイトカインの活性を阻害します。

抗菌作用: バイオフィルムの発達に関与する重要な遺伝子の発現を抑制することによって、病原性細菌の増殖とバイオフィルム形成を抑制します.

類似化合物:

センノシドA: ダイオウに含まれる別のアントラキノン配糖体で、同様の下剤活性を持ちます。

センノシドB: センノシドAと似ていますが、グリコシル化パターンがわずかに異なります。

レイン-8-グルコシドの独自性: レイン-8-グルコシドは、その特異的なグリコシル化パターンによって、溶解性、バイオアベイラビリティ、生物学的活性が影響を受けるため、独特です。 バイオフィルム形成を阻害する能力と、その特定の分子標的は、他の類似化合物とは異なるものです .

生化学分析

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

Rhein-8-glucoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

Rhein-8-glucoside exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of Rhein-8-glucoside over time in laboratory settings are not well-documented. It has been observed that Rhein-8-glucoside can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, Rhein-8-glucoside has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

Rhein-8-glucoside is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that Rhein-8-glucoside is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of Rhein-8-glucoside, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

準備方法

合成ルートと反応条件: レイン-8-グルコシドは、レインのグリコシル化により合成できます。このプロセスは、酸性または酵素的条件下で、レインと適切なグルコシルドナーとの反応を含みます。 この反応には、グリコシル化プロセスを促進する触媒が一般的に必要です .

工業的生産方法: レイン-8-グルコシドの工業的生産は、ダイオウからのレインの抽出とそれに続くグリコシル化を含みます。抽出プロセスには、ダイオウ根の乾燥と粉砕、それに続くレインを分離するための溶媒抽出が含まれます。 分離されたレインは、その後、酵素的または化学的方法を用いてグリコシル化され、レイン-8-グルコシドが生成されます .

反応の種類:

酸化: レイン-8-グルコシドは酸化反応を受け、様々な酸化誘導体を形成することができます。

還元: この化合物は還元されて、還元されたアントラキノン誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物:

酸化: 酸化されたアントラキノン誘導体。

還元: 還元されたアントラキノン誘導体。

置換: 置換されたグルコシド誘導体.

4. 科学研究の応用

化学: グリコシル化反応とアントラキノン化学の研究のためのモデル化合物として使用されます。

生物学: 特にミュータンス菌に対するバイオフィルム形成と細菌の増殖阻害に対する効果について研究されています.

類似化合物との比較

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of Rhein-8-glucoside: Rhein-8-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

生物活性

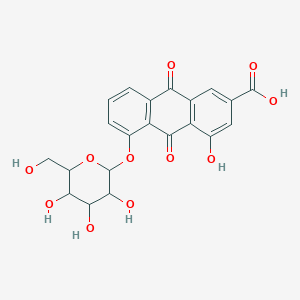

Rhein-8-glucoside is a glycoside derived from rhein, an anthraquinone compound found predominantly in the genus Rheum (rhubarb). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article presents a comprehensive overview of the biological activity of rhein-8-glucoside, supported by data tables, case studies, and detailed research findings.

Rhein-8-glucoside is characterized by its glucosyl moiety attached to the rhein aglycone. Its chemical structure contributes to its solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activities

1. Anti-inflammatory Activity

Rhein-8-glucoside exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, rhein has been demonstrated to block IL-1β production in human osteoarthritis cartilage cultures, reducing cartilage degradation by inhibiting matrix metalloproteinases (MMPs) and enhancing the synthesis of protective matrix components like aggrecan and type II collagen .

2. Antioxidant Effects

The antioxidant activity of rhein-8-glucoside has been evidenced through various assays measuring reactive oxygen species (ROS) levels and oxidative stress markers. In cultured human umbilical vein endothelial cells (HUVECs), rhein-8-glucoside significantly reduced oxidative stress induced by hydrogen peroxide, enhancing cellular antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) activities .

3. Hepatoprotective Effects

Research indicates that rhein-8-glucoside may offer hepatoprotection against chemical-induced liver injury. In animal models, it has been shown to reduce serum levels of liver enzymes (ALT and AST) and improve histopathological outcomes in liver tissues following exposure to hepatotoxic agents . The mechanisms involve modulation of cytochrome P450 enzymes and reduction of lipid peroxidation.

4. Antimicrobial Activity

Rhein-8-glucoside has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

5. Purgative Activity

In pharmacological studies, rhein-8-glucoside enhances the purgative effects of sennosides, indicating its utility in gastrointestinal disorders . This activity is dose-dependent and may be attributed to its ability to stimulate intestinal motility.

Case Study 1: Ischemic Stroke Model

A study involving a middle cerebral artery occlusion (MCAO) model in rats assessed the neuroprotective effects of rhein-8-glucoside. The treatment group showed improved neurological scores and reduced infarct volume compared to controls. The underlying mechanism was linked to its ability to modulate inflammatory responses and promote neuronal survival through antioxidant pathways .

Case Study 2: Osteoarthritis Treatment

In vitro studies on human osteoarthritis chondrocytes revealed that rhein-8-glucoside significantly inhibited IL-1β-induced MMP expression and promoted TIMP (tissue inhibitor of metalloproteinases) production. This suggests a potential therapeutic role in managing osteoarthritis by preserving cartilage integrity .

Research Findings Summary Table

特性

IUPAC Name |

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: Rhein-8-glucoside is found in plants like Senna and Rhubarb, which are known for their laxative properties. While Rhein-8-glucoside itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, Rhein-8-glucoside exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack Rhein-8-glucoside, unlike hot water extracts. []

Q2: How does the chemical structure of Rhein-8-glucoside relate to its stability in solutions?

A2: Rhein-8-glucoside can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of Rhein-8-glucoside in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that Rhein-8-glucoside is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for Rhein-8-glucoside in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can Rhein-8-glucoside be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, Rhein-8-glucoside can be used as a marker to differentiate between them. This is because Rhein-8-glucoside is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。